1-(3-nitrobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and the functional groups it contains. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include understanding the mechanisms of these reactions, the conditions under which they occur, and the products they produce .Physical and Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthetic Chemistry and Molecular Structure
Synthesis and Characterization : The compound and its derivatives have been synthesized and characterized using techniques like NMR, Mass Spectroscopy, and Infrared Spectroscopy. Such compounds are analyzed for their crystal structures through X-ray single-crystal diffraction analysis, revealing detailed insights into their molecular configurations and properties (Ruixia Li et al., 2013).
Chemical Reactions and Derivatives : Research has explored the reactivity of similar compounds under various conditions, leading to the formation of novel derivatives with potential applications in drug development and materials science (D. F. Corbett, 1986).
Materials Science and Engineering
Polymer Synthesis : Novel polyamides derived from pyridine-containing aromatic dianhydride monomers, including similar compounds, have been synthesized. These materials exhibit high thermal stability, good solubility in various solvents, and outstanding mechanical properties, making them suitable for advanced engineering applications (Xiaolong Wang et al., 2006).
Flame Retardancy and Thermal Stability : New cardo polyamides with high thermal stability and flame retardancy have been developed using similar compounds as monomeric building blocks. These materials demonstrate improved solubility and are explored for their structure-property relationships, highlighting the impact of symmetry and aromaticity on polymer characteristics (S. Mehdipour‐Ataei & S. Babanzadeh, 2020).
Molecular Biology and Pharmacology
Drug Delivery Systems : The compound and its analogues have been investigated as part of drug delivery systems targeting the brain. Such systems utilize redox mechanisms for site-specific and sustained delivery of drugs, offering new approaches to treating neurological conditions (M. El-Sherbeny et al., 2003).
Catalytic Activity : Research into the catalytic reactivity of nickel complexes, including those with ligands related to the compound , has revealed potential applications in the transfer hydrogenation of ketones. This showcases the utility of such compounds in facilitating chemical reactions with industrial significance (S. Sabater et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound acts as an inhibitor of TRKs . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways . This compound inhibits the activation of TRKs, thereby preventing the phosphorylation of the intramembrane kinase domain and the subsequent activation of downstream pathways .
Biochemical Pathways
The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound disrupts these pathways, potentially leading to a decrease in cell proliferation and differentiation .
Pharmacokinetics
The compound has shown good plasma stability, with a half-life of more than 289.1 minutes . It also has low inhibitory activity to a panel of cytochrome P450 isoforms, except CYP2C9 . These properties suggest that the compound may have good bioavailability.
Result of Action
The inhibition of TRKs by this compound can lead to a decrease in cell proliferation and differentiation . This could potentially be beneficial in the treatment of cancers that are caused by the continuous activation and overexpression of TRKs .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-6-oxo-N-pyridin-3-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-17-7-6-14(18(24)20-15-4-2-8-19-10-15)12-21(17)11-13-3-1-5-16(9-13)22(25)26/h1-10,12H,11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFZLQMNYZSEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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